1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclohexan-1-amine
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Overview
Description
1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclohexan-1-amine is a heterocyclic compound that features a pyrrolo[1,2-b]pyrazole core fused with a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclohexan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with hydrazine derivatives to form the pyrazole ring, followed by further cyclization to form the pyrrolo[1,2-b]pyrazole core. The reaction conditions often include the use of catalysts such as Cs2CO3 in DMSO .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like MnO2 to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: MnO2 in chloroform under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like NaH.
Major Products
Oxidation: Formation of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde.
Reduction: Formation of fully reduced cyclohexyl derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclohexan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of antitumor, antimicrobial, and antiviral agents.
Materials Science: It is used in the synthesis of novel materials with unique electronic properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
- 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
Uniqueness
1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclohexan-1-amine is unique due to its fused ring structure, which imparts specific electronic and steric properties. This makes it a valuable scaffold for the development of new therapeutic agents and materials with tailored properties.
Properties
Molecular Formula |
C12H19N3 |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H19N3/c13-12(6-2-1-3-7-12)11-9-10-5-4-8-15(10)14-11/h9H,1-8,13H2 |
InChI Key |
BJQLHIUNOAAFNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=NN3CCCC3=C2)N |
Origin of Product |
United States |
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